
2-(三氟甲基)-1H-咪唑
描述
2-(Trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring.
科学研究应用
2-(Trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a base like sodium hydride . The reaction is usually carried out in polar solvents such as dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-imidazole often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the trifluoromethylation reaction .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(trifluoromethyl)-1H-imidazole derivatives with reduced functional groups.
Substitution: Formation of various substituted imidazole derivatives.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
相似化合物的比较
- 2-Trifluoromethylbenzimidazole
- 2-Trifluoromethylbenzoxazole
- 2-Trifluoromethylbenzothiazole
Comparison: 2-(Trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted heterocycles. The imidazole ring provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXVHBTWJSSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342912 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66675-22-7 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of lanthanide contraction in the context of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid-based coordination polymers?
A1: Lanthanide contraction plays a crucial role in determining the crystal structures of 2D lanthanide coordination polymers incorporating 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid as a ligand. [] This phenomenon, characterized by the decrease in ionic radii across the lanthanide series, influences the coordination geometry around the metal center and the packing arrangement of the resulting polymeric networks. These structural variations can impact the material's properties, such as porosity and magnetic behavior, making them potentially relevant for applications in catalysis, sensing, and electronics.
Q2: How does the incorporation of a trifluoromethyl group at the 2-position of the imidazole ring affect the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-1H-imidazole derivatives?
A2: Studies investigating the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole and its analogues suggest that the presence of the trifluoromethyl group at the 2-position of the imidazole ring is crucial for their biological activity. [, ] This electron-withdrawing group likely influences the molecule's electronic properties, potentially affecting its binding affinity to bacterial targets and overall efficacy. Further research is needed to elucidate the precise mechanism of action and explore structure-activity relationships in greater detail.
Q3: Beyond lanthanides, what other metal complexes have been reported with 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid, and what are their potential applications?
A3: Research has shown that 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can also form coordination polymers with IB group metals, such as silver. [] These metal-organic frameworks exhibit unique structural features and properties, making them promising candidates for applications in gas storage, separation, and catalysis. The presence of the trifluoromethyl group in the ligand can further enhance the material's stability and influence its affinity towards specific guest molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


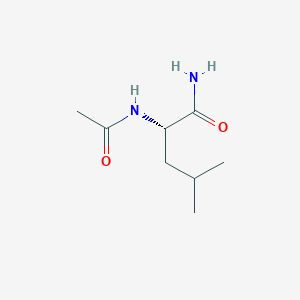


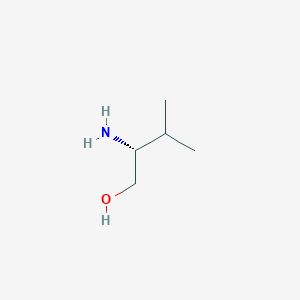

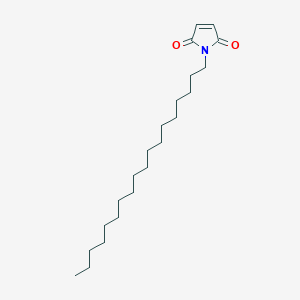
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)
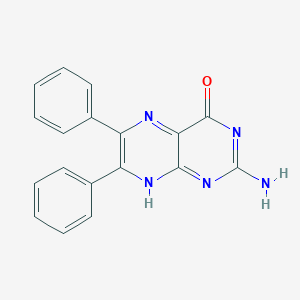
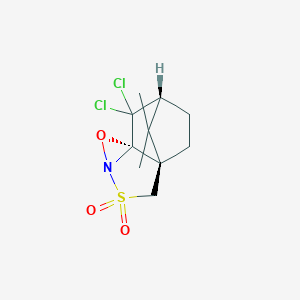
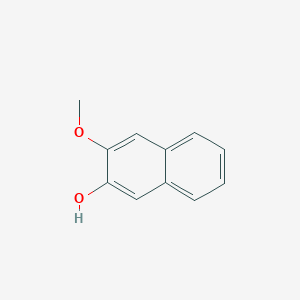
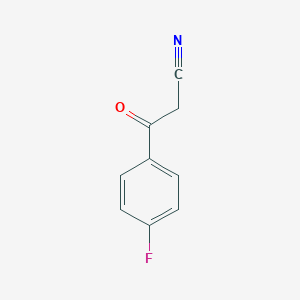
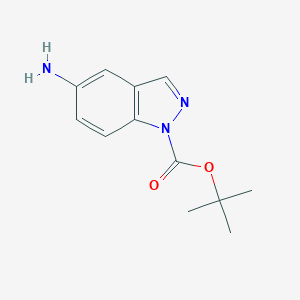
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

